![molecular formula C10H13NO3 B3022606 methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 62264-99-7](/img/structure/B3022606.png)
methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound that belongs to the class of pyrrole derivatives . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate”, involves various tactical approaches . One such approach includes the substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo groups, which has been shown to improve antibacterial activity .Molecular Structure Analysis
The empirical formula of “methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is C9H11NO3 . It has a molecular weight of 181.19 . The SMILES string representation of the molecule is O=C(O)C1=C©NC(C©=O)=C1C .Physical And Chemical Properties Analysis
“Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a solid compound . It has a molecular weight of 181.19 . The InChI key of the molecule is ZGJJSECHXQTROG-UHFFFAOYSA-N .Scientific Research Applications
- Application : Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate serves as a precursor for indole derivatives. Researchers have explored novel synthetic methods to construct indoles, which are prevalent moieties in selected alkaloids .
- Application : 2,5-Dimethylpyrrole compounds, including our target compound, exhibit antibacterial and antitubercular properties. These molecules could be potential leads for drug development .
- Application : 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. Its high yield and operational simplicity make it an attractive synthetic building block .
- Application : 1H-Indole-3-carbaldehyde, a close relative of our compound, has been used in assembling pharmaceutically interesting scaffolds. Researchers continue to explore its potential in drug discovery .
- Application : Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate may possess unexplored biological activities. Investigating its effects on cancer cells, microbes, or other disorders could be valuable .
Indole Derivatives Synthesis
Antibacterial and Antitubercular Properties
Enamino Amide Cyclization
Pharmaceutical Scaffold Assembly
Biological Activity Exploration
Chemical Synthesis and Methodology
Mechanism of Action
Target of Action
Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, also known as 1H-Pyrrole-3-carboxylicacid,5-acetyl-2,4-dimethyl-,methylester(9CI), is a pyrrole derivative. Pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Pyrrole derivatives are known to affect various biochemical pathways. For instance, some pyrrole derivatives have been found to inhibit kinase, which can affect cell signaling pathways .
Result of Action
Given the diverse biological activities of pyrrole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-5-8(10(13)14-4)6(2)11-9(5)7(3)12/h11H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUHNBBDLEMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349696 | |
Record name | methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
62264-99-7 | |
Record name | methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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